molecular formula C8H10BrNO2 B13603715 (R)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol

(R)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol

Cat. No.: B13603715
M. Wt: 232.07 g/mol
InChI Key: RRIUFTVKHGSWPX-LURJTMIESA-N
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Description

®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is a chiral compound with a bromine atom attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol typically involves the following steps:

    Amino Alcohol Formation: The amino alcohol moiety can be introduced through a reductive amination process, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol may involve large-scale bromination and reductive amination processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alkylated derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine

Industry

In the industrial sector, ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with the active sites of enzymes, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Amino-2-hydroxyethyl)-3-chlorophenol: Similar structure but with a chlorine atom instead of bromine.

    ®-2-(1-Amino-2-hydroxyethyl)-3-iodophenol: Similar structure but with an iodine atom instead of bromine.

    ®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol: Similar structure but with the bromine atom at a different position on the phenol ring.

Uniqueness

®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. The chiral nature of the compound also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-3-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-5-2-1-3-7(12)8(5)6(10)4-11/h1-3,6,11-12H,4,10H2/t6-/m0/s1

InChI Key

RRIUFTVKHGSWPX-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@H](CO)N)O

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CO)N)O

Origin of Product

United States

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